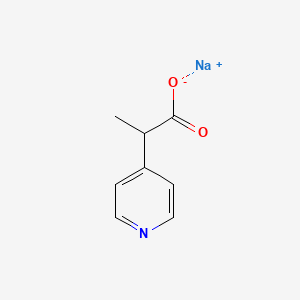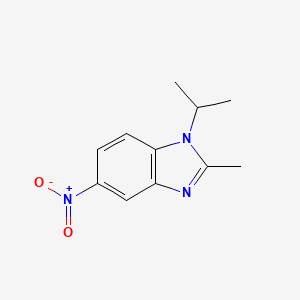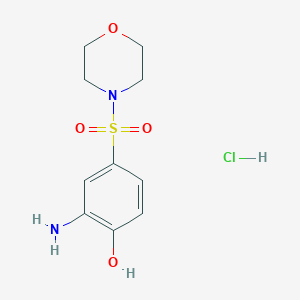
Sodium 2-(pyridin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(pyridin-4-yl)propanoate is a chemical compound with the molecular formula C8H8NNaO2 and a molecular weight of 173.15 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Sodium 2-(pyridin-4-yl)propanoate is1S/C8H9NO2.Na/c1-6(8(10)11)7-4-2-3-5-9-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1 . This indicates that the molecule consists of a sodium atom, a pyridin-4-yl group, and a propanoate group . Physical And Chemical Properties Analysis
Sodium 2-(pyridin-4-yl)propanoate is a solid at room temperature . It has a molecular weight of 173.15 . The compound is stored under an inert atmosphere at room temperature .Scientific Research Applications
Catalysis and Reaction Mechanisms
Research has explored the role of pyridine and related compounds in catalysis and reaction mechanisms. For instance, the differentiation of illicit phenyl-2-propanone synthesis routes utilizes sodium acetate or pyridine, showcasing the importance of pyridine derivatives in identifying synthetic methods through gas chromatography and spectroscopy techniques (Allen et al., 1992). Similarly, the decomposition of 2-propanol over alkali cation exchanged zeolites demonstrated that the presence of pyridine affects catalytic reactions, indicating the significance of basic reagents like pyridine in controlling reaction pathways (Yashima et al., 1974).
Spectroscopy and Thermal Analysis
Pyridine derivatives have been studied for their thermal and spectroscopic properties, particularly in the context of light lanthanides (III) and sodium complexes. Research on pyridine-2,5-dicarboxylic acid and its light lanthanide (III) complexes highlights the thermal stability and complexation process, with significant implications for materials science and coordination chemistry (Rzączyńska et al., 2010).
Luminescent Properties and Coordination Chemistry
The study of polynuclear complexes constructed with lanthanides and pyridine-3,5-dicarboxylate ligand underscores the versatility of pyridine derivatives in forming coordination frameworks with unique thermal and luminescent properties. These complexes present new opportunities for developing materials with specific luminescent characteristics (Łyszczek & Mazur, 2012).
Antitumor Activities
Research into new pyridines and pyrazolo[1,5-a]pyrimidines synthesized from sodium salts of certain compounds has revealed potent antitumor cytotoxic activity. These findings suggest the potential therapeutic applications of pyridine derivatives in cancer treatment, highlighting the diversity of scientific research applications beyond traditional chemistry and catalysis (Ahmed et al., 2009).
Safety and Hazards
Sodium 2-(pyridin-4-yl)propanoate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
sodium;2-pyridin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.Na/c1-6(8(10)11)7-2-4-9-5-3-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFBHQLIELAZEO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909313-66-1 |
Source


|
| Record name | sodium 2-(pyridin-4-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B2614881.png)

![N,N-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine](/img/structure/B2614883.png)
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)
![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)


![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone](/img/structure/B2614890.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2614892.png)
![(Z)-1-benzyl-3-(((4-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2614893.png)
![4-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2614896.png)
![5-(3,4-Dimethoxyphenyl)-3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2614898.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B2614904.png)